An In-depth Technical Guide to the Physical Properties of Methyl 4-(5-formylfuran-2-yl)benzoate
An In-depth Technical Guide to the Physical Properties of Methyl 4-(5-formylfuran-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of Methyl 4-(5-formylfuran-2-yl)benzoate (CAS No: 53355-29-6), a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The furan scaffold is a privileged structure in numerous pharmacologically active agents, and a thorough understanding of the physicochemical characteristics of its derivatives is paramount for successful drug development.[1][2][3][4][5] This document details the experimental and predicted data for the compound's key physical properties, including melting point, boiling point, and solubility. Furthermore, it provides validated experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in the laboratory. Spectroscopic data, essential for structural elucidation and quality control, are also presented. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of furan-containing compounds in a pharmaceutical context.
Introduction: The Significance of the Furan Scaffold in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic profiles to drug candidates.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The incorporation of the furan nucleus into a molecular structure can significantly influence its solubility, metabolic stability, and ability to interact with biological targets.[1] Methyl 4-(5-formylfuran-2-yl)benzoate, as a derivative, holds potential as a key intermediate or a pharmacophore in the development of new chemical entities. A comprehensive understanding of its physical properties is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.
Core Physicochemical Properties
A precise understanding of the physical properties of a compound is fundamental to its application in drug development, influencing everything from reaction kinetics during synthesis to its behavior in biological systems.
Molecular Structure and Identifiers
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IUPAC Name: Methyl 4-(5-formylfuran-2-yl)benzoate[][7]
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Molecular Weight: 230.22 g/mol [][10]
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SMILES: COC(=O)c1ccc(cc1)c2oc(C=O)cc2[7]
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InChI Key: JHCPIIVQUDGETN-UHFFFAOYSA-N[]
Physical State and Appearance
Methyl 4-(5-formylfuran-2-yl)benzoate is a solid at room temperature. Its appearance is typically a crystalline powder.
Thermal Properties
The thermal stability and phase transition temperatures are critical parameters for handling, storage, and processing of the compound.
| Property | Value | Source |
| Melting Point | 148-150 °C | [9] |
| Boiling Point (Predicted) | 394.7 ± 37.0 °C | [9] |
Causality Behind Experimental Choices:
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, as observed, suggests a highly pure compound. Impurities typically lead to a depression and broadening of the melting point range.[13][14] The determination of a precise melting point is a fundamental quality control step.
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Boiling Point: The predicted high boiling point is characteristic of an aromatic ester with a significant molecular weight. Direct experimental determination can be challenging due to the potential for thermal decomposition at elevated temperatures. Therefore, prediction methods based on the compound's structure are often employed for an initial assessment.
Experimental Protocols for Physical Property Determination
The following section outlines detailed, self-validating methodologies for the experimental determination of the key physical properties of Methyl 4-(5-formylfuran-2-yl)benzoate.
Melting Point Determination: Capillary Method
This method provides a straightforward and reliable means of determining the melting point range of a solid compound.[13][14]
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[15]
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a precise measurement, a slower heating rate of 1-2 °C/min is crucial as the temperature approaches the expected melting point.[16]
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
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Validation: For a self-validating system, perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow range (e.g., ± 0.5 °C).
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Solubility Assessment: Shake-Flask Method
The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound in a given solvent. [17] Methodology:
-
System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [17]The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements show no significant change in concentration.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of Methyl 4-(5-formylfuran-2-yl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzoate -OCH₃ | ~ 3.9 | s |
| Furan H-3 | ~ 7.2 | d |
| Furan H-4 | ~ 6.8 | d |
| Benzoate H-2, H-6 | ~ 8.1 | d |
| Benzoate H-3, H-5 | ~ 7.8 | d |
| Aldehyde -CHO | ~ 9.7 | s |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Assignment | Predicted Chemical Shift (ppm) |
| Benzoate -OCH₃ | ~ 52 |
| Furan C-3 | ~ 113 |
| Furan C-4 | ~ 125 |
| Benzoate C-1 | ~ 130 |
| Benzoate C-2, C-6 | ~ 130 |
| Benzoate C-3, C-5 | ~ 128 |
| Benzoate C-4 | ~ 134 |
| Furan C-2 | ~ 152 |
| Furan C-5 | ~ 158 |
| Benzoate C=O | ~ 166 |
| Aldehyde C=O | ~ 177 |
Rationale for Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the aromatic rings. The electron-withdrawing nature of the ester and aldehyde groups will cause the adjacent protons and carbons to resonate at a lower field (higher ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1720-1740 | Strong, sharp absorption |
| C=O (Aldehyde) | ~1690-1715 | Strong, sharp absorption |
| C-O (Ester) | ~1100-1300 | Strong absorption |
| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |
| C-H (Aldehyde) | ~2720 and ~2820 | Two weak absorptions |
Conclusion
This technical guide has provided a detailed examination of the essential physical properties of Methyl 4-(5-formylfuran-2-yl)benzoate. The presented data, including molecular identifiers, thermal properties, and spectroscopic information, coupled with robust experimental protocols, offer a comprehensive resource for scientists and researchers. A thorough understanding and accurate determination of these fundamental physicochemical characteristics are imperative for the effective utilization of this compound in drug discovery and development, facilitating its progression from a promising scaffold to a potential therapeutic candidate.
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